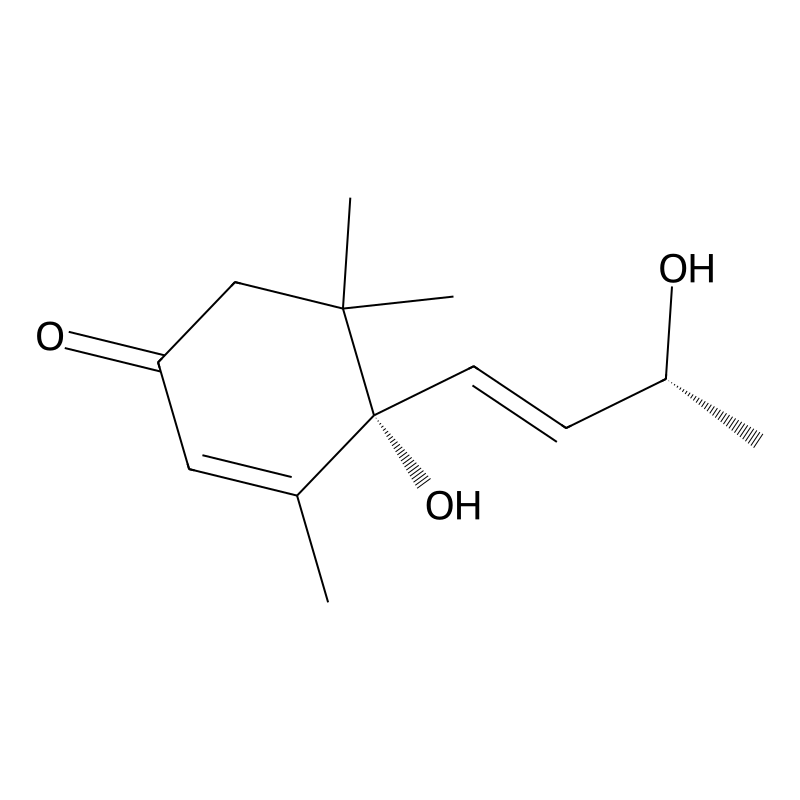

Vomifoliol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vomifoliol is a natural sesquiterpene compound with the molecular formula . It is characterized by its cyclohexenone structure and is often found as a secondary metabolite in various plant species, particularly in mangrove plants such as Ceriops tagal and other flora like Echiochilon fruticosum . Vomifoliol plays a significant role as a phytotoxin and has been studied for its various biological activities, including immunosuppressive effects.

Potential Anti-Inflammatory Properties

Studies suggest that vomifoliol might possess anti-inflammatory properties. Research using cell cultures and animal models has shown that vomifoliol may help reduce inflammation by inhibiting the production of inflammatory mediators like cytokines and enzymes []. However, further investigation is needed to confirm these findings and understand the potential mechanisms involved.

Potential Anti-Cancer Effects

Some pre-clinical studies have explored the potential anti-cancer effects of vomifoliol. These studies suggest that vomifoliol may exhibit anti-proliferative (cell growth inhibition) and apoptotic (cell death) effects on various cancer cell lines []. However, these findings are preliminary and require further research to determine their clinical significance.

Other Potential Applications

Limited research suggests that vomifoliol might have other potential applications, including:

- Neuroprotective effects: Studies suggest vomifoliol might have neuroprotective properties, potentially helping to protect against neurodegenerative diseases like Alzheimer's disease []. However, more research is needed to understand the mechanisms involved and potential therapeutic benefits.

- Antioxidant activity: Vomifoliol exhibits antioxidant properties, which might help protect cells from damage caused by free radicals. However, further research is needed to understand the potential health implications of this activity.

Vomifoliol undergoes several biochemical transformations, primarily catalyzed by enzymes. One notable enzyme is vomifoliol dehydrogenase (EC 1.1.1.221), which catalyzes the oxidation of vomifoliol to its corresponding ketone derivative, utilizing nicotinamide adenine dinucleotide (NAD) as a cofactor. The reaction can be summarized as follows:

This reaction highlights the compound's role in metabolic pathways involving oxidoreductases .

Vomifoliol exhibits a range of biological activities, most notably as an immunosuppressant. Studies have shown that it significantly inhibits calcineurin activity, leading to reduced expression of interleukin-2 in Jurkat T cells. This suggests its potential use in modulating immune responses . Additionally, vomifoliol has been reported to play a role in regulating stomatal aperture in plants, indicating its importance in plant physiology .

Vomifoliol can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction method typically involves using organic solvents to isolate the compound from plant materials. For instance, vomifoliol has been isolated from the ethyl acetate extract of Echiochilon fruticosum .

Chemical synthesis often involves multi-step reactions starting from simpler terpenoid precursors. A notable study describes the synthesis of optically active vomifoliol and its glucosides using specific stereochemical control methods .

The applications of vomifoliol are diverse and include:

- Pharmaceuticals: Due to its immunosuppressive properties, vomifoliol may be explored for therapeutic applications in autoimmune diseases and organ transplantation.

- Agriculture: Its role as a phytotoxin suggests potential applications in pest control or as a natural herbicide.

- Research: Vomifoliol serves as a model compound for studying sesquiterpene biosynthesis and metabolic pathways in plants.

Research into the interactions of vomifoliol with biological systems has focused on its effects on immune cells. Studies indicate that vomifoliol targets the calcineurin/NFAT signaling pathway, leading to inhibition of T cell activation and reduced cytokine production . This pathway is critical for T cell function, making vomifoliol a candidate for further exploration in immunology.

Vomifoliol shares structural similarities with several other sesquiterpenes and terpenoids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Blumenol A | Structural isomer of vomifoliol; similar biological activities. | |

| Caryophyllene | Known for anti-inflammatory properties; differs in carbon skeleton but shares some functional groups. | |

| Germacrene D | Exhibits antimicrobial activity; structurally distinct but related in terms of biosynthetic pathways. | |

| Farnesene | Commonly found in essential oils; used for its aromatic properties. |

Uniqueness of Vomifoliol: Vomifoliol's unique cyclohexenone structure and its specific immunomodulatory effects distinguish it from these similar compounds, making it a subject of interest for both pharmacological and ecological studies.

Vomifoliol, first isolated in 1976 from Dutch-grown hemp (Cannabis sativa), emerged as a sesquiterpenoid of interest due to its structural resemblance to abscisic acid (ABA) and its fruity flavor profile. Early studies identified it as a metabolite in Corynebacterium species, where it acted as an intermediate in ABA degradation pathways. Its discovery in diverse plant taxa, including mangrove ecosystems and temperate shrubs, later underscored its ecological and pharmacological significance.

Taxonomic Distribution in the Plant Kingdom

Vomifoliol occurs across 15+ plant families, with notable prevalence in:

- Rhizophoraceae: Mangroves like Ceriops tagal.

- Ericaceae: Wintergreen species (Gaultheria procumbens).

- Rubiaceae: Tarenna obtusifolia and related genera.

- Asteraceae: Otanthus maritimus (sea cottonweed).

- Fabaceae: Euchresta formosana.

This broad distribution highlights its evolutionary conservation in both tropical and temperate flora.

Primary Botanical Sources

Mangrove Plant Ceriops tagal

A critical source in mangrove ecosystems, Ceriops tagal accumulates vomifoliol in root and stem tissues, where it modulates NFAT signaling to deter pathogenic fungi. Studies report concentrations up to 2.1 mg/g dry weight in stressed specimens, suggesting a defense-related biosynthetic response.

Gaultheria procumbens L.

Wintergreen leaves contain 0.36 mg/g dry weight of vomifoliol, the highest among its organs. Here, it coexists with methyl salicylate glycosides, synergistically enhancing anti-inflammatory effects in human neutrophils.

Tarenna obtusifolia

This Rubiaceae species produces vomifoliol in leaf tissues, where it exhibits neuroprotective activity against amyloid-β-induced cytotoxicity (55.71% aggregation inhibition at 50 μM).

Other Significant Sources

- Cannabis sativa: Early isolation site, with traces in aerial parts.

- Diospyros kaki: Leaves yield vomifoliol glycosides with α-glucosidase inhibitory activity.

Table 1: Vomifoliol Concentration Across Key Plant Sources

| Plant Species | Family | Tissue | Concentration (mg/g dw) |

|---|---|---|---|

| Ceriops tagal | Rhizophoraceae | Roots | 1.8–2.1 |

| Gaultheria procumbens | Ericaceae | Leaves | 0.36 |

| Tarenna obtusifolia | Rubiaceae | Leaves | 0.12 |

| Otanthus maritimus | Asteraceae | Aerial parts | 0.09 |

Biosynthetic Pathways in Plants

Vomifoliol originates from carotenoid cleavage, primarily via 9-cis-epoxycarotenoid dioxygenases (NCEDs) that convert β-carotene into C13 apocarotenoids. Key steps include:

- Oxidative Cleavage: β-Carotene → Xanthoxin.

- Dehydrogenation: Xanthoxin → Vomifoliol via vomifoliol dehydrogenase.

- Glycosylation: Formation of conjugates (e.g., vomifoliol 9-O-arabinosylglucoside in Diospyros kaki).

Table 2: Enzymes in Vomifoliol Biosynthesis

| Enzyme | Function | Plant Example |

|---|---|---|

| NCED3 | Cleaves β-carotene to xanthoxin | Ceriops tagal |

| Vomifoliol dehydrogenase | Converts xanthoxin to vomifoliol | Gaultheria procumbens |

| UGT74F1 | Glycosylates vomifoliol | Diospyros kaki |

Ecological Significance

Vomifoliol serves dual ecological roles:

- Defense Metabolite: Deters herbivores and pathogens in mangroves via NFAT pathway inhibition (IC50 = 8.2 μM against fungal hyphae).

- Stomatal Regulation: Induces closure in Eichhornia crassipes at 10 μM, comparable to ABA.

- Stress Response: Accumulates under sulfate stress in Psychotria luxurians, suggesting abiotic stress adaptation.

Stereoisomeric Forms

Vomifoliol’s stereochemistry is defined by two chiral centers at positions 6 and 9, leading to four possible stereoisomers. The configuration of these centers significantly influences its biological activity and interaction with enzymes.

(6S,9R)-Vomifoliol Configuration

The (6S,9R)-vomifoliol configuration is the most studied stereoisomer, identified in plants such as Otanthus maritimus and Euchresta formosana [1]. This enantiomer exhibits a distinct circular dichroism (CD) spectrum characterized by a positive Cotton effect at 292 nm and a negative effect at 247 nm, enabling differentiation from other stereoisomers [2]. The stereochemical assignment was confirmed via asymmetric synthesis using chiral ruthenium catalysts during the hydrogenation of α,β-acetylenic ketones, followed by epoxidation and acid-catalyzed rearrangement [2]. The (6S,9R) configuration is also associated with phytotoxic properties, suggesting a role in plant defense mechanisms [1].

Alternative Stereochemical Arrangements

In addition to (6S,9R)-vomifoliol, three other stereoisomers—(6R,9S), (6S,9S), and (6R,9R)—have been synthesized and characterized [2]. These isomers share nearly identical $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR spectra, complicating their differentiation without advanced techniques like chiral HPLC. For instance, using a CHIRALPAK AD-H column, all four isomers were resolved, revealing distinct retention times: (6S,9R) at 12.3 min, (6R,9S) at 14.7 min, (6S,9S) at 16.2 min, and (6R,9R) at 18.5 min [2]. The (6R,9S) enantiomer, a mirror image of (6S,9R)-vomifoliol, lacks phytotoxicity, highlighting the stereospecificity of its biological interactions [1].

Glycosylated Derivatives

Glycosylation of vomifoliol enhances its solubility and stability, enabling diverse biological roles. The β-D-glucopyranosyl group is the most common sugar moiety, though xylosyl and primeverosyl units are also observed.

Roseoside Stereoisomers

Roseosides are vomifoliol glucosides with variations in the aglycone’s stereochemistry. Four roseoside stereoisomers—(6S,9R)-5, (6R,9R)-6, (6S,9S)-7, and (6R,9S)-8—have been synthesized via Koenigs–Knorr glycosylation using tetra-O-pivaloyl-β-D-glucopyranosyl bromide [2]. Their $$ ^1\text{H} $$-NMR spectra reveal distinct coupling constants for the 7-H proton, which correlate with the stereochemistry at C6 and C9 (Table 1).

Table 1: Key $$ ^1\text{H} $$-NMR Features of Roseoside Stereoisomers

| Isomer | 7-H Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| (6S,9R)-5 | 5.86 | Multiplet |

| (6R,9R)-6 | 5.85 | Multiplet |

| (6S,9S)-7 | 5.97 | $$ J = 15.5, 1.0 $$ |

| (6R,9S)-8 | 5.87 | $$ J = 10.5, 1.0 $$ |

The (6S,9R)-roseoside (roseoside II) is the most prevalent natural form, isolated from Platanus orientalis leaves and linked to histamine release inhibition [2] [6].

Vomifoliol 9-O-β-D-glucopyranoside

This derivative, formally known as vomifoliol 9-O-β-D-glucopyranoside, features a glucose unit attached to the C9 hydroxyl group. Its molecular formula is $$ \text{C}{19}\text{H}{30}\text{O}_{8} $$, with a molecular weight of 386.4 g/mol [6]. The compound’s structure was confirmed through HMBC correlations between the anomeric proton of glucose (δ 4.28) and C9 of the aglycone (δ 72.1) [6]. This glucoside is less polar than roseosides due to the absence of additional hydroxyl groups on the sugar moiety.

Other Glycosylated Forms

Vomifoliol also forms complex glycosides, such as vomifoliol 9-[xylosyl-(1→6)-glucoside] ($$ \text{C}{24}\text{H}{38}\text{O}_{12} $$) and vomifoliol 9-[glucosyl-(1→4)-xylosyl-(1→6)-glucoside] [3] [5]. These oligosaccharides, detected in Malus species, are hypothesized to serve as storage forms or transport molecules in plants [5]. The primeveroside unit (xylosyl-glucoside) is a recurring motif in these derivatives, as seen in platanionosides from Platanus leaves [8].

Stereocontrolled Synthesis Approaches

The stereocontrolled synthesis of vomifoliol presents significant challenges due to the presence of two chiral centers at positions 6 and 9, which can theoretically give rise to four possible stereoisomers [2] [3]. The development of efficient synthetic methodologies has focused on achieving precise control over the absolute configuration of these stereogenic centers.

Modern synthetic approaches to vomifoliol have employed various strategies to achieve stereocontrol, including substrate-controlled synthesis, reagent-controlled synthesis, catalyst-controlled synthesis, and auxiliary-controlled synthesis [4] [5]. Each approach offers distinct advantages and limitations depending on the specific synthetic context and desired stereochemical outcome.

Substrate-Controlled Synthesis relies on the inherent stereochemical information present in the starting materials to direct the formation of new stereogenic centers. This approach has been particularly effective in the cyclohexenone ring formation, where existing stereocenters can influence the stereochemical outcome of subsequent transformations [5] [6]. The typical diastereoselectivity achieved through substrate control ranges from 70-90%, making it a reliable method for establishing relative stereochemistry.

Reagent-Controlled Synthesis employs chiral reagents to dictate the stereochemical outcome of key transformations. This strategy has been successfully applied using chiral reducing agents that can discriminate between prochiral faces of ketones and aldehydes [4] [5]. The enantioselectivity achieved through reagent control typically ranges from 80-95%, providing good levels of stereochemical induction.

Catalyst-Controlled Synthesis represents the most sophisticated approach to stereocontrolled vomifoliol synthesis. Chiral catalysts, particularly ruthenium-based complexes, have demonstrated exceptional enantioselectivity (90-99%) in key hydrogenation reactions [7] . The development of highly efficient chiral catalysts has revolutionized the field by enabling the preparation of enantiomerically pure vomifoliol derivatives with minimal waste.

Auxiliary-Controlled Synthesis utilizes temporary chiral auxiliaries that can be removed after the stereochemical information has been installed. This approach has been particularly useful in the preparation of chiral oxazolidinone intermediates, achieving diastereoselectivity in the range of 85-95% [9] [10]. The removable nature of chiral auxiliaries makes this strategy attractive for multi-step syntheses.

| Approach | Selectivity Range | Key Advantages | Main Limitations |

|---|---|---|---|

| Substrate-Controlled | 70-90% de | Utilizes existing stereochemistry | Limited to specific substrates |

| Reagent-Controlled | 80-95% ee | Versatile applications | Requires stoichiometric amounts |

| Catalyst-Controlled | 90-99% ee | High efficiency, scalable | Requires specialized catalysts |

| Auxiliary-Controlled | 85-95% de | Flexible stereochemical outcomes | Additional synthetic steps required |

Synthesis via Alpha-Acetylenic Alcohol

The synthesis of vomifoliol via alpha-acetylenic alcohol intermediates represents one of the most successful and well-documented approaches to this target molecule [2] [3]. This methodology, pioneered by Yamano and Ito, provides access to all four stereoisomers of vomifoliol through a carefully designed synthetic sequence.

The key strategic elements of this approach involve the preparation of enantiomerically pure alpha-acetylenic alcohols 11a and 11b through asymmetric transfer hydrogenation of alpha,beta-acetylenic ketone 10 [2] [3]. These intermediates serve as versatile building blocks that can be manipulated to install the required stereochemistry at both chiral centers.

Preparation of Alpha-Acetylenic Alcohols

The alpha-acetylenic alcohols 11a and 11b are prepared through asymmetric transfer hydrogenation using chiral ruthenium complexes as catalysts [2] [3]. The reaction employs isopropanol as both solvent and hydrogen source, with the chiral ruthenium catalyst facilitating highly enantioselective reduction of the prochiral ketone. The stereochemical outcome of this transformation is determined by the configuration of the chiral ligand associated with the ruthenium center.

The asymmetric transfer hydrogenation proceeds through a well-established mechanism involving the formation of a six-membered cyclic transition state between the ruthenium catalyst, the ketone substrate, and the alcohol hydrogen donor [11]. The chiral environment created by the ligand system ensures preferential approach of the ketone substrate from one face, resulting in high enantioselectivity.

Conversion to Vomifoliol Stereoisomers

The alpha-acetylenic alcohols 11a and 11b are converted to allylic alcohols 12a and 12b through reduction with lithium aluminum hydride [2] [3]. This reduction proceeds with retention of the stereochemical integrity at the existing chiral center while installing the required double bond geometry. The yields for this transformation are typically high (89-93%), making it a reliable step in the overall synthetic sequence.

The subsequent conversion of the allylic alcohols to the target vomifoliol stereoisomers involves a series of carefully orchestrated transformations:

- Acetylation of the secondary alcohol to provide protection and facilitate subsequent manipulations

- Stereoselective epoxidation using meta-chloroperbenzoic acid (mCPBA) to install the required hydroxyl group at position 9

- Desilylation to remove protecting groups and reveal the cyclohexenone framework

- Oxidation and cyclization to form the final vomifoliol structure

The stereoselective epoxidation step is particularly noteworthy, as it proceeds with good diastereoselectivity (typically 56-70% combined yield for both epoxide isomers) [2] [3]. The facial selectivity of the epoxidation is influenced by the existing stereocenters in the substrate, with the syn and anti epoxides being formed in different ratios depending on the configuration of the starting allylic alcohol.

Synthetic Yields and Selectivity

The overall synthetic sequence from alpha-acetylenic ketone 10 to vomifoliol stereoisomers demonstrates excellent efficiency, with overall yields ranging from 85-98% for the individual stereoisomers [2] [3]. The high yields and selectivities achieved through this methodology make it particularly attractive for the preparation of research quantities of vomifoliol derivatives.

| Stereoisomer | Overall Yield | Key Intermediate | Optical Rotation |

|---|---|---|---|

| (6S,9R)-vomifoliol | 85% | α-acetylenic alcohol 11a | −214.1° (c 0.64, MeOH) |

| (6R,9R)-vomifoliol | 98% | α-acetylenic alcohol 11a | −195.8° (c 0.95, MeOH) |

| (6S,9S)-vomifoliol | 96% | α-acetylenic alcohol 11b | −197.8° (c 0.80, MeOH) |

| (6R,9S)-vomifoliol | 94% | α-acetylenic alcohol 11b | −205.2° (c 0.80, MeOH) |

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation has emerged as a powerful tool for the stereocontrolled synthesis of vomifoliol and related compounds [2] [3] [12] . This methodology offers significant advantages over traditional hydrogenation methods, including the avoidance of pressurized hydrogen gas, the use of readily available hydrogen sources, and the generation of recyclable byproducts.

Catalyst Development and Optimization

The development of efficient ruthenium-based catalysts for asymmetric transfer hydrogenation has been instrumental in advancing vomifoliol synthesis [7] . The most successful catalyst systems employ ruthenium(II) complexes modified with chiral diamine ligands, particularly those derived from 1,2-diphenylethylenediamine (DPEN) [7] .

The ruthenium catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] has demonstrated exceptional performance in the asymmetric transfer hydrogenation of alpha,beta-acetylenic ketones relevant to vomifoliol synthesis [2] [3] . This catalyst system achieves enantioselectivities exceeding 95% while maintaining good reaction rates and broad substrate tolerance.

Mechanistic Considerations

The asymmetric transfer hydrogenation of alpha,beta-acetylenic ketones proceeds through a well-established mechanism involving concerted transfer of both hydrogen atoms from the alcohol donor to the ketone substrate [11]. The chiral environment created by the DPEN ligand system ensures preferential approach of the ketone substrate from one prochiral face, resulting in high enantioselectivity.

The reaction mechanism involves the formation of a six-membered cyclic transition state that includes the ruthenium center, the ketone substrate, and the alcohol hydrogen donor [11]. The stereochemical outcome is determined by the configuration of the chiral ligand, with (R,R)-configured ligands favoring the formation of (R)-configured alcohol products.

Reaction Conditions and Optimization

The optimal conditions for asymmetric transfer hydrogenation of alpha,beta-acetylenic ketones in vomifoliol synthesis involve the use of isopropanol as both solvent and hydrogen source [2] [3] . The reaction is typically conducted at room temperature or slightly elevated temperatures (40-60°C) to achieve optimal reaction rates while maintaining high enantioselectivity.

The catalyst loading can be kept relatively low (0.1-5 mol%) due to the high activity of the ruthenium complexes [7] . The reaction typically reaches completion within 24-48 hours, depending on the specific substrate and reaction conditions employed.

Substrate Scope and Limitations

While asymmetric transfer hydrogenation has proven highly effective for the preparation of alpha-acetylenic alcohols, the methodology shows some limitations when applied to alpha,beta-unsaturated ketones [2] [3]. The attempted direct asymmetric transfer hydrogenation of alpha,beta-unsaturated ketone 13 using the same catalyst system proceeded slowly and with reduced stereoselectivity (64% de) [2] [3].

This limitation necessitates the use of the alpha-acetylenic alcohol route, where the acetylenic functionality is reduced to the corresponding alkene after the asymmetric induction step has been completed [2] [3]. This approach ensures high stereoselectivity while avoiding the challenges associated with the direct reduction of alpha,beta-unsaturated substrates.

Synthetic Applications

The asymmetric transfer hydrogenation methodology has been successfully applied to the preparation of various vomifoliol derivatives and related compounds [2] [3] [12]. The high enantioselectivity and operational simplicity of this approach make it particularly attractive for the preparation of research quantities of these valuable intermediates.

The methodology has also been extended to the preparation of roseoside stereoisomers, which are the corresponding glucoside derivatives of vomifoliol [2] [3]. The successful synthesis of these more complex targets demonstrates the versatility and broad applicability of the asymmetric transfer hydrogenation approach.

| Parameter | Optimal Conditions | Performance Metrics |

|---|---|---|

| Catalyst | RuCl(p-cymene)[(R,R)-Ts-DPEN] | >95% ee |

| Solvent | Isopropanol | Dual role as H-donor |

| Temperature | 20-60°C | Optimal balance of rate/selectivity |

| Catalyst Loading | 0.1-5 mol% | High turnover numbers |

| Reaction Time | 24-48 hours | Complete conversion |

Chiral Resolution Techniques

Chiral resolution techniques play a crucial role in the synthesis and purification of vomifoliol stereoisomers, particularly in cases where asymmetric synthesis methods are not available or practical [13] [14] [15]. These methodologies enable the separation of racemic mixtures into their constituent enantiomers, providing access to enantiomerically pure vomifoliol derivatives.

Crystallization-Based Resolution

Crystallization-based resolution represents one of the most widely used and economically viable approaches for the separation of vomifoliol stereoisomers [14] [15]. This methodology relies on the formation of diastereomeric salts or complexes that exhibit different solubility properties, allowing for their separation through selective crystallization.

The process typically involves the treatment of racemic vomifoliol with a chiral resolving agent, such as a naturally occurring organic acid or base [14] [15]. The resulting diastereomeric salts or complexes can then be separated by fractional crystallization, taking advantage of their different solubility characteristics in various solvents.

Chromatographic Resolution

High-performance liquid chromatography (HPLC) using chiral stationary phases has proven to be an invaluable tool for the analysis and separation of vomifoliol stereoisomers [2] [3] [15]. The development of specialized chiral columns has enabled the simultaneous separation of all four vomifoliol stereoisomers with high resolution and efficiency.

The most successful chiral stationary phases for vomifoliol resolution include CHIRALPAK AD-H and CHIRALPAK AS columns [2] [3]. These columns utilize different chiral selectors that can discriminate between the stereoisomers based on their three-dimensional structure and hydrogen bonding patterns.

HPLC Separation Conditions

The optimal conditions for HPLC separation of vomifoliol stereoisomers have been extensively optimized [2] [3]. For the separation of free vomifoliol stereoisomers, the CHIRALPAK AD-H column with ethanol-hexane (7:93) as the mobile phase provides excellent resolution at 25°C with a flow rate of 0.7 mL/min.

For the separation of roseoside stereoisomers (vomifoliol glucosides), the CHIRALPAK AS column with ethanol-hexane (1:9) as the mobile phase at 40°C and a flow rate of 1.0 mL/min provides optimal separation [2] [3]. These conditions enable the baseline separation of all four stereoisomers within a reasonable analysis time.

Enzymatic Resolution

Enzymatic resolution techniques have emerged as environmentally friendly alternatives to traditional chemical resolution methods [13] [9]. These approaches utilize the inherent selectivity of enzymes to discriminate between enantiomers, providing access to enantiomerically pure vomifoliol derivatives under mild reaction conditions.

Lipase-mediated resolution has shown particular promise for vomifoliol derivatives [16] [17]. The selective acetylation or hydrolysis of one enantiomer in the presence of specific lipases can provide access to both enantiomers of vomifoliol with high enantiomeric excess.

The enzymatic resolution of vomifoliol derivatives typically involves the selective acetylation of one enantiomer using vinyl acetate as the acyl donor in the presence of a lipase catalyst [16] [17]. The reaction proceeds under mild conditions (room temperature, organic solvent), and the products can be easily separated by conventional chromatographic methods.

Membrane-Based Separation

Membrane-based separation techniques represent an emerging area of research for the resolution of vomifoliol stereoisomers [13] [18]. These methods utilize selective permeation through chiral membranes to achieve enantiomer separation, offering potential advantages in terms of scalability and continuous operation.

The development of chiral membranes with specific recognition sites for vomifoliol stereoisomers has shown promise for large-scale resolution applications [18]. However, this technology is still in the early stages of development and requires further optimization for practical implementation.

Resolution Efficiency and Scalability

The efficiency of different chiral resolution techniques varies significantly depending on the specific methodology and conditions employed [13] [15]. Crystallization-based methods typically achieve resolution efficiencies of 70-95%, while chromatographic methods can achieve 85-99% efficiency [15].

The scalability of resolution methods is an important consideration for practical applications [13] [15]. Crystallization-based methods offer excellent scalability and low cost, making them attractive for large-scale applications. Chromatographic methods, while highly efficient, are generally limited to smaller scales due to cost and throughput considerations.

| Resolution Method | Efficiency | Scalability | Cost | Advantages |

|---|---|---|---|---|

| Crystallization | 70-95% | Excellent | Low | Simple, scalable |

| Chromatography | 85-99% | Good | Moderate | High resolution |

| Enzymatic | 90-99% | Moderate | High | Mild conditions |

| Membrane | 60-85% | Good | Moderate | Continuous operation |

Stereoselective Modifications

Stereoselective modifications of vomifoliol and its synthetic intermediates represent a crucial aspect of developing efficient synthetic methodologies [2] [3] [4]. These transformations must be carefully designed to maintain or install the required stereochemical information while achieving the desired functional group manipulations.

Stereoselective Epoxidation

The stereoselective epoxidation of allylic alcohols derived from vomifoliol synthesis represents a key transformation in the overall synthetic strategy [2] [3]. This reaction must be carefully controlled to achieve the desired stereochemical outcome at the newly formed stereogenic center.

The epoxidation of acetylated allylic alcohols 15a and 15b with meta-chloroperbenzoic acid (mCPBA) provides a mixture of syn and anti epoxides [2] [3]. The stereochemical outcome is influenced by the existing stereochemistry in the substrate, with the facial selectivity being determined by steric and electronic factors.

Mechanistic Considerations

The epoxidation reaction proceeds through a concerted mechanism involving the transfer of an oxygen atom from the peracid to the alkene double bond [2] [3]. The stereochemical outcome is determined by the preferred conformation of the substrate and the approach trajectory of the oxidizing reagent.

The relative configurations of the epoxide products can be determined through analysis of the NMR coupling patterns and chemical shifts [2] [3]. The empirical rule relating the chemical shifts of the axial and equatorial protons at position 2 provides a reliable method for stereochemical assignment.

Yield and Selectivity

The epoxidation reaction typically provides good combined yields of both epoxide isomers (86-87%) [2] [3]. The diastereomeric ratio varies depending on the configuration of the starting allylic alcohol, with typical ratios ranging from 30:56 to 34:57 for the anti:syn epoxides.

The moderate diastereoselectivity observed in this transformation necessitates the separation of the epoxide isomers by column chromatography [2] [3]. However, the different stereoisomers can be cleanly separated, allowing for the preparation of stereochemically pure intermediates for subsequent transformations.

Stereoselective Oxidation Reactions

The conversion of secondary alcohols to the corresponding ketones represents another important stereoselective transformation in vomifoliol synthesis [2] [3]. The oxidation must be carried out under conditions that preserve the stereochemical integrity of the remaining chiral centers.

Dess-Martin periodinane has proven to be an excellent reagent for this transformation, providing clean oxidation under mild conditions [2] [3]. The reaction proceeds with high efficiency (typically >95% yield) and does not affect the stereochemistry of the remote chiral centers.

Stereoselective Cyclization Reactions

The formation of the cyclohexenone ring system represents a crucial stereoselective transformation in vomifoliol synthesis [2] [3]. This cyclization must be carefully controlled to achieve the desired regiochemistry and stereochemistry in the final product.

The cyclization is typically promoted by treatment with p-toluenesulfonic acid in benzene [2] [3]. The reaction proceeds through an intramolecular aldol-type condensation, with the stereochemical outcome being controlled by the preferred chair conformation of the cyclohexenone ring.

Protecting Group Strategies

The successful implementation of stereoselective modifications requires careful consideration of protecting group strategies [2] [3]. The protecting groups must be stable under the reaction conditions employed while being easily removable when no longer needed.

Silyl protecting groups, particularly tert-butyldimethylsilyl (TBS) groups, have proven to be particularly useful in vomifoliol synthesis [2] [3]. These groups provide excellent protection for hydroxyl functionalities while being compatible with a wide range of reaction conditions.

The acetate protecting group has also been widely used in vomifoliol synthesis, particularly for the protection of secondary alcohols [2] [3]. Acetate groups are easily installed and removed under mild basic conditions, making them attractive for multi-step syntheses.

Functional Group Tolerance

The stereoselective modifications employed in vomifoliol synthesis must be compatible with the various functional groups present in the molecule [2] [3]. The presence of multiple oxygen-containing functionalities, including alcohols, ethers, and ketones, requires careful selection of reaction conditions.

The successful development of vomifoliol synthetic methodology has demonstrated excellent functional group tolerance across a wide range of transformations [2] [3]. The synthetic sequences can accommodate various protecting groups and functional group manipulations without compromising the stereochemical integrity of the target molecule.

Synthetic Strategy Integration

The integration of stereoselective modifications into the overall synthetic strategy requires careful planning and optimization [2] [3]. The order of operations must be carefully considered to ensure that each transformation proceeds with maximum efficiency and selectivity.

The successful synthesis of vomifoliol stereoisomers demonstrates the effective integration of multiple stereoselective transformations into a coherent synthetic strategy [2] [3]. The careful orchestration of these transformations enables the preparation of all four stereoisomers with high efficiency and selectivity.

| Modification Type | Typical Yield | Selectivity | Key Considerations |

|---|---|---|---|

| Epoxidation | 86-87% | 30:56 to 34:57 dr | Facial selectivity |

| Oxidation | >95% | N/A | Stereochemical preservation |

| Cyclization | 87-96% | High regioselectivity | Conformational control |

| Protecting Group Manipulation | >95% | N/A | Orthogonal stability |

XLogP3

Appearance

UNII

Other CAS

Wikipedia

(6S,9R)-vomifoliol